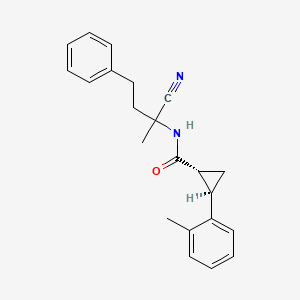![molecular formula C18H21N3O4 B2498308 Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate CAS No. 622789-20-2](/img/structure/B2498308.png)
Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions and methodologies. For instance, the preparation of ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and similar compounds demonstrates the intricate steps involved in producing such molecules. These processes highlight the critical role of specific functional groups and structural configurations in achieving the desired chemical properties and activities (Cobo et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of compounds like ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate reveals detailed insights into their bond lengths, molecular conformations, and electronic structures. Such analyses are crucial for understanding the compound's reactivity and physical properties. For example, studies on similar molecules have shown almost identical bond lengths and molecular conformations, suggesting a degree of predictability in their structural characteristics (Cobo et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can vary widely, depending on their molecular structure and the presence of specific functional groups. The synthesis and transformations of related molecules provide valuable information on their reactivity and potential as intermediates in the production of more complex compounds (Soršak et al., 1995).
Physical Properties Analysis
The physical properties of these compounds, such as their crystal structures and hydrogen bonding patterns, are essential for understanding their stability, solubility, and overall behavior under various conditions. Investigations into related compounds have revealed significant differences in crystal structures despite similar molecular configurations, underscoring the importance of physical property analysis (Cobo et al., 2008).
Chemical Properties Analysis
Analyzing the chemical properties of this compound involves examining its reactivity, stability, and interactions with other molecules. Such analyses are crucial for determining its potential applications and handling requirements. Research on similar molecules can shed light on these aspects, providing a foundation for understanding the chemical behavior of this compound (Cobo et al., 2008).
Applications De Recherche Scientifique
Conversion of Plant Biomass to Sustainable Materials
A review by Chernyshev, Kravchenko, and Ananikov (2017) discusses the transformation of plant biomass into furan derivatives, highlighting the role of 5-hydroxymethylfurfural (HMF) and its derivatives in producing sustainable polymers, fuels, and other materials. This research underscores the importance of developing alternative feedstocks for the chemical industry, potentially relevant to the synthesis and application of complex organic compounds like Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate (Chernyshev, Kravchenko, & Ananikov, 2017).
Antioxidant Activity Analysis Methods
Munteanu and Apetrei (2021) provide a critical review of tests used to determine antioxidant activity, including both chemical and electrochemical methods. Understanding these methods is crucial for assessing the antioxidant potential of various compounds, possibly including this compound. This knowledge could contribute to its evaluation in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Phosphonic Acid in Synthesis and Applications
Sevrain et al. (2017) discuss the synthesis and applications of phosphonic acid, emphasizing its bioactive properties and use in creating supramolecular materials, functionalizing surfaces, and other applications. Given the complex structure of this compound, understanding the synthesis and utility of related compounds could offer insights into its potential applications (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Propriétés
IUPAC Name |
ethyl 5-[(2-methoxyphenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-5-25-17(22)13-10-15(12(3)19-11(13)2)21-18(23)20-14-8-6-7-9-16(14)24-4/h6-10H,5H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNPOSSWEVPJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)



![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)

![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)

